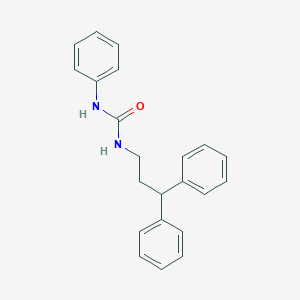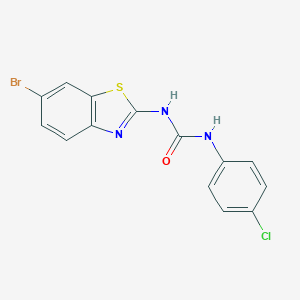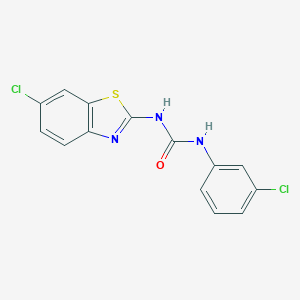![molecular formula C20H17N3O3 B448957 methyl 4-[(Z)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]benzoate](/img/structure/B448957.png)
methyl 4-[(Z)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{2-[2-(1H-pyrrol-1-yl)benzoyl]carbohydrazonoyl}benzoate is a complex organic compound with the molecular formula C20H17N3O3 It is a derivative of benzoic acid and contains a pyrrole ring, which is a five-membered aromatic heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(Z)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]benzoate typically involves the reaction of appropriate ketones with hydrazine derivatives in the presence of a catalyst. For instance, a mixture of the starting materials in ethanol can be refluxed for several hours with a few drops of glacial acetic acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[2-(1H-pyrrol-1-yl)benzoyl]carbohydrazonoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-{2-[2-(1H-pyrrol-1-yl)benzoyl]carbohydrazonoyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of methyl 4-[(Z)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 4-[(Z)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]benzoate include:
- Methyl 4-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate
- Methyl 4-(2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl)carbohydrazonoyl)benzoate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4g/mol |
IUPAC Name |
methyl 4-[(Z)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C20H17N3O3/c1-26-20(25)16-10-8-15(9-11-16)14-21-22-19(24)17-6-2-3-7-18(17)23-12-4-5-13-23/h2-14H,1H3,(H,22,24)/b21-14- |
InChI Key |
ZZEIQFQPDUUVNH-STZFKDTASA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'~1~-[1-(2-NAPHTHYL)ETHYLIDENE]-2-{[4-PHENYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B448881.png)

![N'-(4-fluorobenzylidene)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B448886.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B448887.png)
![N'-[(5-methyl-2-furyl)methylene]-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanohydrazide](/img/structure/B448890.png)
![2-({5-[(4-chloroanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-naphthylmethylene)propanohydrazide](/img/structure/B448891.png)
![2-(5-isopropyl-2-methylphenoxy)-N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}acetohydrazide](/img/structure/B448896.png)
![3,4-dimethyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448897.png)

![N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448899.png)
![1-(4-NITROPHENYL)-N'~4~,N'~5~-BIS[(E)-1-PHENYLMETHYLIDENE]-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE](/img/structure/B448900.png)
![N'-(4-fluorobenzylidene)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448901.png)
![2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448903.png)
